molecular formula C6H6N2O3 B017402 4-Methoxy-3-nitropyridine CAS No. 31872-62-5

4-Methoxy-3-nitropyridine

Cat. No. B017402
CAS RN: 31872-62-5
M. Wt: 154.12 g/mol
InChI Key: BZPVREXVOZITPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-nitropyridine derivatives has been extensively studied, revealing critical insights into their chemical behavior. X-ray and spectroscopic analysis of related compounds, like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, provides detailed information on their solid-state structure, electronic and vibrational spectroscopy, and optical properties (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

4-Methoxy-3-nitropyridine participates in a variety of chemical reactions, owing to the active methoxy and nitro groups. For instance, it reacts with hydroxy groups in the presence of trimethylsilyl triflate to produce PMB ethers under mild conditions, showcasing its versatility in organic synthesis (Masakazu Nakano et al., 2001).

Physical Properties Analysis

The physical properties of 4-Methoxy-3-nitropyridine and its derivatives, such as melting points, solubility, and crystalline forms, are influenced by their molecular structure. For example, the melting point of 3-Methoxy-5-chloro-2,6dinitropyridine is reported to be 115-117 ℃, indicating its stability and purity (W. Jianlong, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group interactions, are pivotal in determining the application of 4-Methoxy-3-nitropyridine in chemical synthesis. Its ability to undergo various reactions, such as denitration and substitution, highlights its importance as a chemical intermediate. For instance, tetrabutylammonium salt induced denitration of nitropyridines presents an efficient method for synthesizing fluoropyridines, showcasing the chemical versatility of nitropyridines (S. Kuduk et al., 2005).

Scientific Research Applications

  • Directive Influence of the N-Oxide Group : It is used to study the influence of the N-oxide group on the nitration of derivatives of pyridine-n-oxide (Hertog & Ammers, 2010).

  • Oxidative Methylamination Studies : The compound is also employed in researching oxidative methylamination of nitropyridines and their derivatives (Szpakiewicz & Wolniak, 1999).

  • Preparation of Pyridine Derivatives : It's used in chemical research for preparing 5-Hydroxy-2-alkylpyridines and related derivatives (Gruber, 1953).

  • Iron Binding Properties : The compound acts as a chelator with high iron binding properties, potentially useful in conditions involving iron overload and other metal imbalances (Kontoghiorghes, 1987).

  • Structural and Optical Properties : Its derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, are studied for their structural features and optical properties, indicating potential applications in chemical research (Jukić et al., 2010).

  • Dienophile in Diels-Alder Reaction : 4-Methoxy-3-nitropyridine serves as a dienophile in the Diels-Alder reaction, affecting the cycloaddition of quinoleine derivatives and predicting regioselectivity (Kneeteman, 2012).

  • Reissert-Kaufmann-type Reaction : This compound provides a new route for preparing nitropyridinecarboxylic acids from pyridine homologues in studies of the Reissert-Kaufmann-type reaction (Matsumura et al., 1970).

  • Oxidative Stress and DNA Damage Studies : 4-methoxy-TEMPO, a derivative, is used in organic and pharmaceutical syntheses for the oxidation of alcohols, causing oxidative stress, DNA damage, and autophagy in HepG2 cells (Zhang et al., 2018).

  • Biomedical and Optical Material Design : AMNP, a derivative, has potential applications in biomedical applications and in the design of new optical materials due to its higher non-linear optical activity (Premkumar et al., 2015).

  • Synthesis of PMB Ethers : PMBONPy is used for the efficient p-methoxybenzylation of hydroxy groups to give PMB ethers under mild conditions (Nakano et al., 2001).

Safety And Hazards

4-Methoxy-3-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity with the respiratory system being the target organ .

Future Directions

The future directions of 4-Methoxy-3-nitropyridine research could involve further investigation into its synthesis methods and reactions . It could also involve studying its potential applications in the synthesis of other chemical compounds .

properties

IUPAC Name

4-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPVREXVOZITPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326701
Record name 4-Methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitropyridine

CAS RN

31872-62-5
Record name 4-Methoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31872-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
W Gruber - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… by Koenigs and Fulde (7) was almost certainly a ~nalonation of 4~nethoxy-3-nitropyridine hydrochloride, in view of a later paper by Bremer (3), who prepared 4-methoxy-3-nitropyridine (…
Number of citations: 19 cdnsciencepub.com
Y Ahmad, DH Hey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… In a third series 3-amino-4-methoxypyridine, obtained by reduction of 4-methoxy-3-nitropyridine (… by the isomerisation of 4-methoxy-3-nitropyridine, although Bremer reported mp 220". …
Number of citations: 19 pubs.rsc.org
JW Clark-Lewis, RP Singh - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… 4-Methoxy-3-nitropyridine was used in this way be Bremer before it was recognised that Koenigs and Freter’s “ 4-chloro-3-nitropyridine ” is 4-ethoxy-3-nitropyridine hydrochloride. …
Number of citations: 20 pubs.rsc.org
DE Lynch, I McClenaghan - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
… The basified form of the title compound 4-methoxy-3-nitropyridinium chloride, (I), ie 4-methoxy-3-nitropyridine, is a useful intermediate in which the methoxy group can be readily …
Number of citations: 1 scripts.iucr.org
M Mąkosza, S Ludwiczak - Polish Journal of Chemistry, 1998 - infona.pl
… The results of VNS in 4-methoxy-3-nitropyridine and 3-methoxy-2-nitropyridine are also reported. …
Number of citations: 2 www.infona.pl
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1966 - ACS Publications
… 2-Chloro-4-methoxy-3-nitropyridine (Va).—An anhydrous solution of 2,4-dichloro-3-nitropyridines (I, 676 mg, 3.5 mmoles) and sodium methoxide (3.5 ml of 1 N methanolic NaOCHs) in …
Number of citations: 33 pubs.acs.org
AN Vu, SP Garcia, JH Tran, AA Godoy… - Journal of Chemical …, 2023 - ACS Publications
… It should be noted that 4-methoxy-3-nitropyridine is formed in this reaction, though over time converts to 4-amino-3-nitropyridine (Scheme 4). Since 4-methoxy-3-nitropyridine is more …
Number of citations: 3 pubs.acs.org
F Seeliger, S Błażej, S Bernhardt… - … A European Journal, 2008 - Wiley Online Library
The relative rate constants for the vicarious nucleophilic substitution (VNS) of the anion of chloromethyl phenyl sulfone (1 − ) with a variety of nitroheteroarenes, for example, …
GWJ Fleet, I Fleming - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… 4-Methoxy3-nitropyridine hydrochloride (45 g,) was collected, washed with methanol, and dissolved in warm water (250 ml.); hydrazine hydrate (31 ml.) was added to the solution to …
Number of citations: 18 pubs.rsc.org
DJ Brown, T Sugimoto - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Alkoxy-derivatives of 1,2,4,6,8-penta-azanaphthalene (pyrimido[5,4-e]-as-triazine) undergo transetherification when treated with boiling alcohols in the presence of silver oxide. …
Number of citations: 13 pubs.rsc.org

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